Atorvastatin calcium is a synthetic lipid-lowering agent belonging to the statin class of drugs. [, ] In scientific research, atorvastatin calcium serves as a valuable tool for investigating the role of cholesterol biosynthesis pathways and their impact on various cellular processes. [, , ] Its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, makes it a crucial reagent for studying cellular signaling cascades, phenotypic modulation, and potential therapeutic applications. [, , , ]
Atorvastatin calcium can be synthesized through a multi-step process involving the reaction of tert-butyl (R,R)-2-[(4-fluorophenyl)-(2-hydroxy-ethyl)-amino]-ethyl]-methyl-phosphate with 4-(2-(2-chlorophenyl)-5,5-dimethylcyclohexane-1,3-dion-2-yl)-2-(N-methyl-N-(2-methylphenyl)-amino)-but-3-enoic acid. [] Subsequent steps include hydrolysis, salt formation, and purification to obtain the final atorvastatin calcium product. [, ] A process for preparing amorphous atorvastatin calcium involves dissolving pure crystalline atorvastatin calcium and an antioxidant in a solvent. [] The pure crystalline atorvastatin calcium is prepared by dissolving crude atorvastatin calcium in a mixture of tetrahydrofuran and methanol and precipitating with water. [] The solution of atorvastatin calcium and antioxidant is then added to an anti-solvent and the precipitated amorphous atorvastatin calcium is separated. [] Another method for preparing non-crystalline atorvastatin calcium involves adding atorvastatin calcium to an organic solvent (methanol, ethylacetate, or tetrahydrofuran) to prepare a solution. [] This solution is then added to t-butylmethylether solvent to form precipitates of atorvastatin calcium which are then separated. []
Atorvastatin calcium undergoes oxidation in the presence of potassium periodate (KIO4). [] The remaining KIO4 reacts with Para-Anisidine (P-ANS) in an acidic medium, resulting in a yellowish dye complex with maximum absorption at 538 nm. [] This reaction forms the basis for a reverse indirect spectrophotometric method for estimating atorvastatin calcium concentration. [] Atorvastatin calcium can also form co-amorphous solids with maleic acid. [] This is achieved using the spray drying method, and the resulting co-amorphous solid demonstrates increased solubility compared to pure atorvastatin calcium. [] Another study investigated the formation of multicomponent solids with dipicolinic acid using the liquid-assisted grinding method. []
Atorvastatin calcium exerts its primary effect by competitively inhibiting HMG-CoA reductase. [, , , ] This inhibition blocks the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. [, , ] By lowering cholesterol levels, atorvastatin calcium impacts cellular signaling, membrane fluidity, and downstream processes involved in cell proliferation, migration, and inflammation. [, , , , , ]
Atorvastatin calcium is a white to off-white crystalline powder. [] It exhibits low solubility in water, contributing to its limited bioavailability. [, , , ] Research efforts focus on enhancing its solubility through techniques like solid dispersion, cocrystallization, and microemulsion formulation. [, , , , ] These approaches involve using carriers like Soluplus®, succinic acid, and various surfactants to improve dissolution rates and bioavailability. [, , , , ] The formation of atorvastatin calcium co-amorphous solid with maleic acid results in a material with increased solubility in water compared to pure atorvastatin calcium. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: